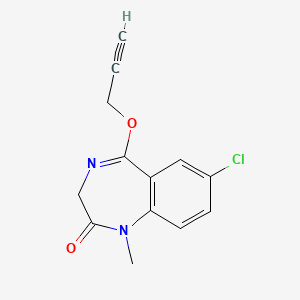![molecular formula C12H28O3Si2 B13949707 Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 54890-07-2](/img/structure/B13949707.png)
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C12H28O3Si2 and a molecular weight of 276.5199 g/mol . It is also known by other names such as 2-Hydroxyhexanoic acid di-TMS and 2-Hydroxycaproic acid, bis-TMS . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Méthodes De Préparation
The synthesis of Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of hexanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows:
- The product formed is This compound .
Hexanoic acid: reacts with .
Pyridine: is used as a base to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the protection of hydroxyl groups by forming stable trimethylsilyl ethers. This protection prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparaison Avec Des Composés Similaires
Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester can be compared with other similar compounds such as:
- Hexanoic acid, 3-trimethylsilyloxy, trimethylsilyl ester .
- 2,4-Bis[(trimethylsilyl)oxy]benzoic acid trimethylsilyl ester .
These compounds also contain trimethylsilyl groups but differ in their structural arrangement and specific applications. The uniqueness of this compound lies in its specific use as a protecting group for hydroxyl groups in organic synthesis .
Propriétés
Numéro CAS |
54890-07-2 |
|---|---|
Formule moléculaire |
C12H28O3Si2 |
Poids moléculaire |
276.52 g/mol |
Nom IUPAC |
trimethylsilyl 2-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C12H28O3Si2/c1-8-9-10-11(14-16(2,3)4)12(13)15-17(5,6)7/h11H,8-10H2,1-7H3 |
Clé InChI |
RQWYRMABBIFEGY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



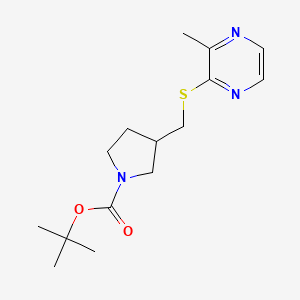

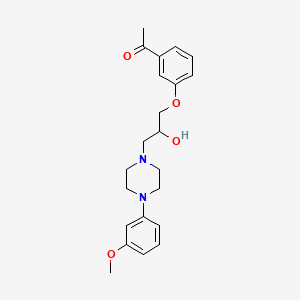

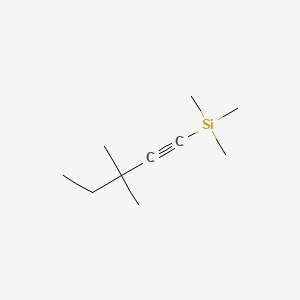

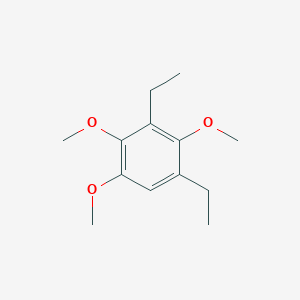

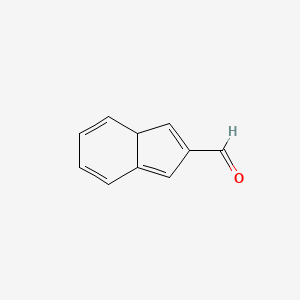
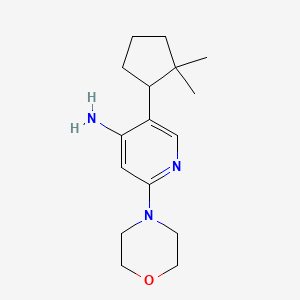
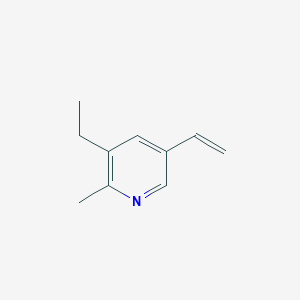
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
